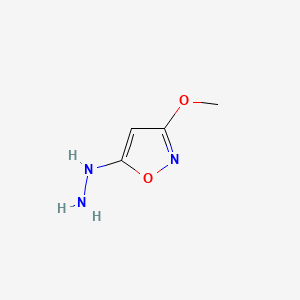

5-Hydrazinyl-3-methoxyisoxazole

Description

Properties

Molecular Formula |

C4H7N3O2 |

|---|---|

Molecular Weight |

129.12 g/mol |

IUPAC Name |

(3-methoxy-1,2-oxazol-5-yl)hydrazine |

InChI |

InChI=1S/C4H7N3O2/c1-8-4-2-3(6-5)9-7-4/h2,6H,5H2,1H3 |

InChI Key |

VZTNKUHVIDFTEX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NOC(=C1)NN |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

- Cyclization of Enaminones with Hydroxylamine: Enaminones react with hydroxylamine under basic or neutral conditions to form isoxazole rings. The reaction pathway and regioselectivity depend on the presence of bases and solvents, enabling selective formation of 3- or 5-substituted isoxazoles.

- Hydrazone Formation Followed by Ring Closure: Acetyl acetonitrile derivatives can be converted to hydrazones, which upon treatment with hydroxylamine under alkaline conditions undergo ring closure to form amino-substituted isoxazoles.

Preparation Methods of 5-Hydrazinyl-3-methoxyisoxazole

While direct literature specifically on this compound is limited, related synthetic routes for 3-amino or 5-amino substituted isoxazoles and their hydrazinyl analogs provide insights into effective preparation methods.

Three-Step Synthesis via Hydrazone Intermediate (Adapted from CN107721941B)

This method, originally developed for 3-amino-5-methyl isoxazole, can be adapted for this compound by appropriate substitution of starting materials:

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of acetyl acetonitrile derivative | React acetonitrile with ethyl acetate in presence of metal base (NaH, n-BuLi, or LDA) | Formation of acetyl acetonitrile intermediate |

| 2 | Hydrazone formation | Reflux acetyl acetonitrile with p-toluenesulfonyl hydrazide in methanol or ethanol | Hydrazone intermediate (white crystalline solid) |

| 3 | Ring closure with hydroxylamine | Treat hydrazone with hydroxylamine hydrochloride and potassium carbonate in solvents such as diethoxymethane or ethylene glycol dimethyl ether at 80-85 °C | Cyclization to 3-amino-5-substituted isoxazole |

Adaptation for this compound: Use methoxy-substituted acetyl acetonitrile or related precursors to introduce the 3-methoxy group. The hydrazone intermediate then contains the hydrazinyl moiety at position 5 after ring closure.

Yields and Purity: Reported yields for similar compounds range from 78% to 90%, with HPLC purity above 98%.

Regioselective Synthesis from Enaminones and Hydroxylamine

Xiang et al. demonstrated regioselective synthesis of 5-arylaminoisoxazoles by reacting enaminones with aqueous hydroxylamine under reflux with potassium hydroxide and tetrabutylammonium bromide as catalysts. The mechanism involves nucleophilic attack by aminohydroxy anion followed by intramolecular cyclization.

| Parameter | Condition for 5-Arylaminoisoxazoles |

|---|---|

| Base | KOH |

| Solvent | Water |

| Temperature | Reflux |

| Catalyst | TBAB (Tetrabutylammonium bromide) |

| Mechanism | O-nucleophile attack on enaminone, followed by cyclization |

This method can be modified for hydrazinyl substitution by replacing the amino group with hydrazine or hydrazine derivatives, enabling direct formation of 5-hydrazinyl substituted isoxazoles with a methoxy group at position 3 introduced via the enaminone precursor.

Direct Reaction of Hydrazine with Methoxy-Substituted Isoxazoles

Some literature reports reactions of hydrazine with methoxy-substituted isoxazoles or related heterocycles to introduce hydrazinyl groups. However, these reactions often require careful control to avoid ring opening or rearrangement side reactions. Computational studies suggest that electron-withdrawing groups like nitro or methoxy influence the stability of intermediates such as Meisenheimer complexes, affecting product distribution.

Comparative Analysis of Preparation Methods

Research Findings and Notes

- The hydrazone intermediate approach provides a robust and reproducible method for synthesizing 5-substituted isoxazoles with amino or hydrazinyl groups, with high purity suitable for pharmaceutical applications.

- Regioselectivity in isoxazole synthesis can be controlled by reaction conditions, base presence, and solvent choice, allowing selective preparation of this compound.

- Computational and mechanistic studies indicate that substituents like methoxy influence reaction pathways, which must be considered to avoid unwanted rearrangements during hydrazine reactions.

- Use of toxic solvents such as chloroform or carbon tetrachloride is common in some older methods but can be replaced by safer alternatives like diethoxymethane or ethylene glycol dimethyl ether.

Chemical Reactions Analysis

Types of Reactions: 5-Hydrazinyl-3-methoxy-1,2-oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can modify the hydrazinyl group, leading to different functionalized products.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different oxidation states, while substitution reactions can introduce various functional groups onto the oxazole ring.

Scientific Research Applications

Chemistry: 5-Hydrazinyl-3-methoxy-1,2-oxazole is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for screening potential bioactive compounds.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential medicinal applications include its use as a precursor for developing new pharmaceuticals. Its unique chemical properties may contribute to the design of drugs with specific therapeutic targets.

Industry: In the industrial sector, 5-hydrazinyl-3-methoxy-1,2-oxazole is explored for its potential use in materials science. It may be used in the synthesis of advanced materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 5-hydrazinyl-3-methoxy-1,2-oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The methoxy group may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-Hydrazinyl-3-methoxyisoxazole with key analogs based on substituents, synthesis, and applications:

Physicochemical Properties

- Melting Points: Derivatives like 9-(5-Amino-3-methylisoxazol-4-yl)-5-methoxy-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one () exhibit high melting points (210–242°C), attributed to hydrogen bonding and aromatic stacking. In contrast, methoxy-substituted compounds (e.g., 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole) may have lower melting points due to reduced polarity . Hydrazinyl groups likely increase solubility in polar solvents compared to methyl or phenyl substituents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Hydrazinyl-3-methoxyisoxazole, and what factors influence reaction yields?

- Methodological Answer : The compound is typically synthesized via cycloaddition reactions or hydrazine substitution. For example, hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes (as seen in isoxazole derivatives) can yield the core structure, followed by hydrazine introduction . Key factors affecting yields include:

- Reagent stoichiometry : Excess hydrazine (~1.5–2.0 equiv.) improves substitution efficiency.

- Temperature control : Reactions often require reflux in ethanol or methanol (70–80°C) to avoid side products like dimerized hydrazines.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating pure products .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

- Methodological Answer : A multi-technique approach is recommended:

- ¹H/¹³C NMR : Assigns methoxy (δ ~3.8–4.0 ppm) and hydrazinyl (δ ~4.5–5.5 ppm) protons .

- IR spectroscopy : Confirms N–H stretches (~3200–3350 cm⁻¹) and C=N/C–O bonds (~1600–1650 cm⁻¹) .

- HRMS : Validates molecular ion peaks (e.g., [M+H⁺] or [M+Na⁺]) with <2 ppm error margins .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing novel this compound derivatives?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Strategies include:

- Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism) .

- X-ray crystallography : Provides unambiguous structural confirmation, as demonstrated for hydrazone-linked isoxazoles .

- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR/IR spectra for comparison with experimental data .

Q. What strategies optimize the biological activity of this compound in antimicrobial assays?

- Methodological Answer : Structural modifications enhance activity:

- Substituent tuning : Electron-withdrawing groups (e.g., –NO₂) at the 4-position improve bacterial membrane penetration .

- Hydrazone functionalization : Derivatives with aromatic aldehydes (e.g., 3-nitrobenzaldehyde) show enhanced antifungal activity (MIC ~8–16 µg/mL) .

- Dosage protocols : In vitro testing should use serial dilutions (1–128 µg/mL) in Mueller-Hinton broth for standardized MIC determination .

Q. How do solvent polarity and pH impact the stability of this compound during storage?

- Methodological Answer : Stability studies recommend:

- Solvent selection : Aprotic solvents (e.g., DMSO) reduce hydrolysis; aqueous buffers (pH 5–7) minimize hydrazine oxidation .

- Temperature : Long-term storage at –20°C in amber vials prevents photodegradation.

- Degradation monitoring : HPLC-PDA (λ = 254 nm) tracks decomposition products over time .

Key Recommendations

- Synthetic reproducibility : Strict moisture control (dry N₂ atmosphere) is essential for hydrazine reactions .

- Data validation : Cross-reference spectral data with crystallographic databases (e.g., Cambridge Structural Database) .

- Ethical compliance : Adhere to institutional guidelines for handling hydrazine derivatives due to potential toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.